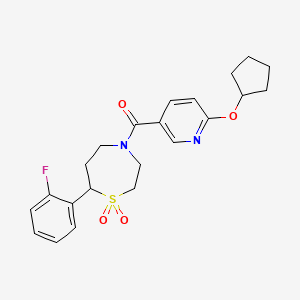

(6-(Cyclopentyloxy)pyridin-3-yl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

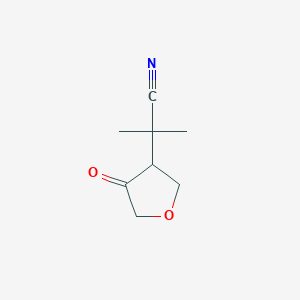

The molecular structure of this compound can be deduced from its name. It contains a pyridin-3-yl group attached to a cyclopentyloxy group at the 6-position. It also has a 1,4-thiazepan-4-yl group attached to a 2-fluorophenyl group at the 7-position. The thiazepan ring contains two oxygen atoms, indicating the presence of a dioxido group .Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the retrieved papers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the retrieved papers .Scientific Research Applications

Anti-Fibrosis Activity

This compound may have applications in the treatment of fibrotic diseases. Fibrosis is characterized by excessive tissue scarring due to the accumulation of extracellular matrix proteins. The pyrimidine derivatives, which are structurally similar to the compound , have shown promising anti-fibrotic activities . They inhibit the expression of collagen and hydroxyproline in cell culture, indicating potential for development as novel anti-fibrotic drugs.

FGFR Inhibition for Cancer Therapy

The compound’s structure suggests it could act as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR), which plays a crucial role in tumor development. Abnormal FGFR signaling is associated with various cancers, and targeting FGFRs is a strategic approach for cancer therapy. Pyridine derivatives, akin to the compound, have demonstrated potent activities against FGFR1, 2, and 3, making them potential candidates for cancer treatment .

Antimicrobial Properties

Pyrimidine and pyridine moieties are known to exhibit antimicrobial properties. Given the structural features of the compound, it could be synthesized into derivatives that serve as antimicrobial agents, potentially effective against a range of bacterial and fungal pathogens .

Antiviral Applications

Similarly, compounds containing pyridine and pyrimidine structures have been reported to possess antiviral activities. The subject compound could be explored for its efficacy against various viral infections, contributing to the development of new antiviral drugs .

Antitumor Effects

The compound’s framework is indicative of potential antitumor effects. Pyrimidine derivatives are known to have antitumor properties, and the compound could be investigated for its ability to inhibit tumor cell proliferation and induce apoptosis in cancerous cells .

Pharmacological Research

Indole derivatives, which share some structural similarities with the compound, have a wide range of pharmacological activities. This suggests that the compound could be valuable in pharmacological research, particularly in the synthesis of new drugs with diverse therapeutic effects .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(6-cyclopentyloxypyridin-3-yl)-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O4S/c23-19-8-4-3-7-18(19)20-11-12-25(13-14-30(20,27)28)22(26)16-9-10-21(24-15-16)29-17-5-1-2-6-17/h3-4,7-10,15,17,20H,1-2,5-6,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLPCSFVYCOKFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(Cyclopentyloxy)pyridin-3-yl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-[(3-chloro-2-methylphenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2559089.png)

![3-[(2-Methylimidazolyl)carbonyl]chromen-2-one](/img/structure/B2559090.png)

![5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2559095.png)

![ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2559096.png)

![N-(5-(2-oxo-2-(phenylamino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2559101.png)

![Methyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2559105.png)

![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/no-structure.png)

![N,N-Dimethyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-3-carboxamide](/img/structure/B2559110.png)